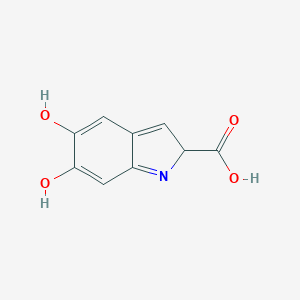
5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2'-deoxyuridine 5'-triphosphate (5-Cl-dUTP) is a modified nucleotide that has been widely used in scientific research for its unique properties. It is a halogenated analog of thymidine and can be incorporated into DNA during replication, leading to DNA damage and inhibition of cell proliferation.
作用机制
The mechanism of action of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. Once incorporated, it can lead to DNA damage through the formation of covalent bonds with adjacent nucleotides, leading to inhibition of cell proliferation and induction of DNA repair mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) include inhibition of cell proliferation, induction of DNA damage, and activation of DNA repair mechanisms. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label actively proliferating cells, allowing for the identification of cells undergoing DNA replication.
实验室实验的优点和局限性
The advantages of using 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in lab experiments include its ability to induce DNA damage and inhibit cell proliferation, making it a useful tool for studying DNA repair mechanisms and cell cycle regulation. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label actively proliferating cells, allowing for the identification of cells undergoing DNA replication. However, the limitations of using 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the use of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate). Another direction is the investigation of the potential therapeutic applications of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in cancer treatment, as it has been shown to inhibit cell proliferation and induce DNA damage. Additionally, further research can be conducted to explore the potential use of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) as a tool for studying DNA replication and repair mechanisms.
In conclusion, 5-Chloro-2'-deoxyuridine 5'-triphosphate is a modified nucleotide that has been widely used in scientific research for its unique properties. Its ability to induce DNA damage and inhibit cell proliferation makes it a useful tool for studying DNA repair mechanisms and cell cycle regulation. Further research can be conducted to explore the potential therapeutic applications of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in cancer treatment and to develop more efficient synthesis methods.
合成方法
The synthesis of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be achieved through a multi-step process involving the chlorination of thymidine, followed by the protection of the 5'-hydroxyl group and the deprotection of the 2'-hydroxyl group. The final step involves the triphosphorylation of the modified nucleotide using triphosphorylating agents such as tetraethylammonium pyrophosphate. The purity and yield of the product can be improved through various purification techniques such as high-performance liquid chromatography.
科学研究应用
5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) has been widely used in scientific research as a tool to study DNA replication, repair, and recombination. It can be incorporated into DNA during replication and can lead to DNA damage, which can be used to study the mechanisms of DNA repair. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label newly synthesized DNA, allowing for the identification of actively proliferating cells.
属性
CAS 编号 |
132183-42-7 |
|---|---|
分子式 |
C9H14ClN2O14P3 |
分子量 |
502.59 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14ClN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
AUVWJHIXZKLKSM-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同义词 |
5-chloro-2'-deoxyuridine 5'-triphosphate 5-chlorouracil-2'-deoxynucleoside-5'-triphosphate 5-Cl-dUTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)